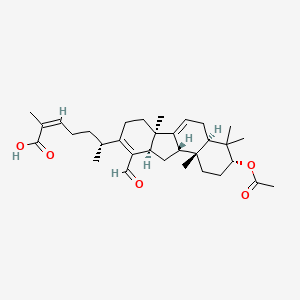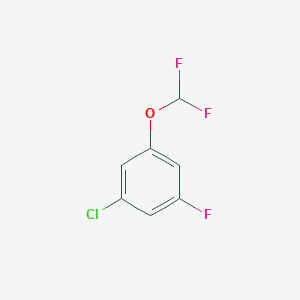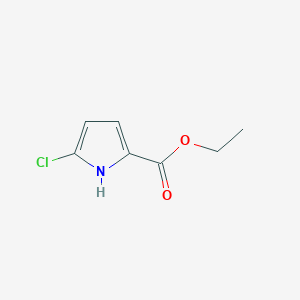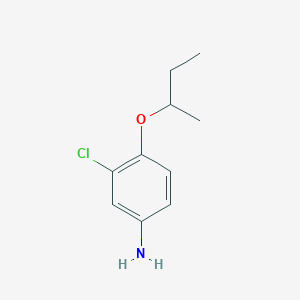![molecular formula C15H15BrO B13070645 [(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)
[(2-Bromo-1-phenylethoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Bromo-1-phenylethoxy)methyl]benzene is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . It is a brominated derivative of benzene, characterized by the presence of a bromo group and a phenylethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(2-Bromo-1-phenylethoxy)methyl]benzene can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-1-phenylethanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Bromo-1-phenylethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenylethoxy derivatives.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives under specific conditions.
Reduction Reactions: Reduction of the bromo group can yield phenylethoxybenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Phenylethoxy derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Phenylethoxybenzene.
Aplicaciones Científicas De Investigación
[(2-Bromo-1-phenylethoxy)methyl]benzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2-Bromo-1-phenylethoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromo group can participate in electrophilic aromatic substitution reactions, while the phenylethoxy group can engage in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromo group attached to the benzene ring.
Phenylethoxybenzene: Lacks the bromo group but has a similar phenylethoxy structure.
Benzyl Bromide: Contains a bromo group attached to a benzyl moiety instead of a phenylethoxy group.
Uniqueness
[(2-Bromo-1-phenylethoxy)methyl]benzene is unique due to the combination of its bromo and phenylethoxy groups, which confer distinct reactivity and interaction profiles compared to its simpler analogs. This makes it valuable in specific synthetic and research applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C15H15BrO |
|---|---|
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
(2-bromo-1-phenylethoxy)methylbenzene |
InChI |
InChI=1S/C15H15BrO/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
Clave InChI |
CYABZTRBAPHWND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(CBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
![1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)


![3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
![4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole](/img/structure/B13070652.png)
